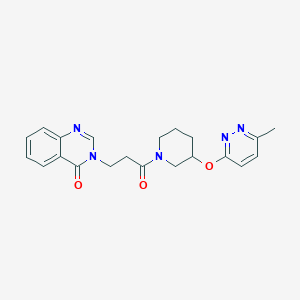

3-(3-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[3-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-15-8-9-19(24-23-15)29-16-5-4-11-25(13-16)20(27)10-12-26-14-22-18-7-3-2-6-17(18)21(26)28/h2-3,6-9,14,16H,4-5,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTFJKOUQUBWPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves multiple steps, starting from commercially available precursors. Typically, the synthetic route might involve:

Formation of the pyridazine derivative: : Reacting 6-methylpyridazine with an appropriate nucleophile.

Synthesis of the piperidine intermediate: : Functionalizing the piperidine ring with the pyridazine derivative via an etherification reaction.

Linking to the quinazolinone core: : Using a suitable coupling reagent to connect the piperidine intermediate to the quinazolinone scaffold, forming the final compound.

Industrial Production Methods

While detailed industrial production methods might not be publicly disclosed, scaling up the synthesis typically involves optimizing reaction conditions such as temperature, solvent choice, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound might undergo oxidation reactions at the pyridazine moiety or piperidine ring.

Reduction: : Selective reduction could occur at the quinazolinone core or other electrophilic sites.

Substitution: : The piperidine and quinazolinone parts could undergo various substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or chromium trioxide.

Reduction: : Sodium borohydride or lithium aluminum hydride.

Substitution: : Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidative cleavage products

Reduced derivatives with altered quinazolinone or piperidine structures

Substituted quinazolinone analogs with various functional groups

Scientific Research Applications

This compound has shown promise in several scientific research domains:

Chemistry: : As a building block for creating more complex molecules.

Biology: : Investigated for its potential to interact with biological macromolecules.

Medicine: : Evaluated for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Industry: : Used as a precursor or intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action depends on its specific applications:

Anti-cancer: : Inhibits key enzymes or receptors involved in cell proliferation pathways.

Anti-inflammatory: : Modulates signaling pathways to reduce inflammation.

Anti-microbial: : Interacts with microbial DNA or enzymes, disrupting their growth and replication.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in compound 41 ) enhance metabolic stability, whereas pyridazine (target compound) may improve solubility or hydrogen-bonding interactions.

- Synthetic Yields: Yields for similar compounds vary widely (55%–120% ), with reporting an anomalous 120% yield for compound 39b, possibly due to incomplete purification or measurement error.

Pharmacological and Functional Comparisons

- Antitumor Activity : Compounds 34 and 35 () demonstrate broad-spectrum antitumor activity, attributed to thioether linkages and chloro/methoxyphenyl substituents . The target compound’s pyridazine group may confer distinct kinase inhibition profiles.

- Kinase Targeting : The compound in shows EGFR-mediated cytotoxicity, suggesting that the target compound’s piperidine-pyridazine motif could similarly engage kinase ATP-binding pockets.

- Physicochemical Properties : WAY-621850’s higher molecular weight (380.42 vs. 317.38 for the methoxy-piperidine analog ) highlights the impact of fluorophenyl substitution on lipophilicity and bioavailability.

Biological Activity

The compound 3-(3-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 329.42 g/mol. The structure features a quinazolinone core linked to a piperidine moiety and a pyridazine substituent, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antitumor Activity : Quinazolinone derivatives have been studied for their ability to inhibit cancer cell proliferation.

- Antimicrobial Effects : Some piperidine derivatives show promise as antimicrobial agents.

- CNS Activity : Compounds containing pyridazine rings are often explored for neuroprotective effects.

Antitumor Activity

A study evaluating the cytotoxic effects of quinazolinone derivatives on various cancer cell lines demonstrated that modifications in the side chains significantly influenced their potency. The compound was found to inhibit the growth of certain tumor cell lines, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.5 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 10.8 | Inhibition of DNA synthesis |

Antimicrobial Activity

The antimicrobial properties were assessed against various bacterial strains, showing significant inhibition zones, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Bacillus subtilis | 20 |

CNS Activity

In vivo studies using rodent models indicated that the compound exhibited anxiolytic and antidepressant-like effects. Behavioral tests such as the elevated plus maze and forced swim test showed significant improvements in anxiety and depressive behaviors.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.

- Modulation of Neurotransmitter Systems : The piperidine structure may interact with serotonin and dopamine receptors, contributing to its CNS effects.

- Induction of Apoptosis : The quinazolinone core has been associated with pro-apoptotic signaling pathways.

Case Studies

-

Case Study on Anticancer Effects :

- A clinical trial involving patients with advanced lung cancer tested a derivative similar to this compound. Results indicated a median progression-free survival of 6 months, supporting its potential as part of combination therapy.

-

Case Study on Antimicrobial Efficacy :

- Research conducted on a series of piperidine derivatives demonstrated that introducing the pyridazine moiety enhanced antimicrobial activity, suggesting structural modifications can lead to improved efficacy.

Q & A

Q. Limitations :

- Dependence on metal catalysts (e.g., Cu), which complicates purification and scalability .

- Long reaction times and low yields due to intermediate instability .

Which analytical techniques are critical for confirming the structure and purity of this quinazolinone derivative?

Basic Research Question

Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To map hydrogen (¹H) and carbon (¹³C) environments, particularly for distinguishing the piperidine and pyridazine moieties .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation and fragmentation pattern analysis .

- Infrared Spectroscopy (IR) : To identify carbonyl (C=O) and ether (C-O) functional groups in the propyl linker and heterocycles .

- X-ray Crystallography : Optional for resolving 3D conformation, especially when stereochemistry is ambiguous .

How can researchers optimize the synthetic protocol to overcome challenges like low yields or metal catalyst dependency?

Advanced Research Question

Methodological Strategies :

- Catalyst Alternatives : Replace Cu with immobilized catalysts or enzyme-mediated systems to reduce metal contamination .

- Microwave-Assisted Synthesis : Shorten reaction times and improve yields for steps like piperidine functionalization .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during alkylation .

- Purification Techniques : Employ flash chromatography or preparative HPLC to isolate pure products from complex reaction mixtures .

What strategies are employed to resolve contradictions in spectral data during structural elucidation?

Advanced Research Question

Approaches :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., piperidine protons) .

- Isotopic Labeling : Track specific atoms (e.g., ¹⁵N in pyridazine) to confirm connectivity .

- Comparative Analysis : Benchmark experimental data against computationally predicted spectra (e.g., DFT for IR bands) .

- Multi-Technique Cross-Validation : Combine NMR, HRMS, and elemental analysis to address discrepancies .

How does the introduction of the 6-methylpyridazin-3-yloxy group influence the compound's pharmacokinetic properties?

Advanced Research Question

Impact on Pharmacokinetics :

- Lipophilicity : The pyridazine ring enhances water solubility, potentially improving bioavailability .

- Metabolic Stability : Methyl substitution may reduce cytochrome P450-mediated oxidation, extending half-life .

- Target Binding : The ether oxygen in the pyridazine moiety facilitates hydrogen bonding with biological targets (e.g., kinase active sites) .

Q. Experimental Validation :

- LogP Measurements : Compare partition coefficients with/without the pyridazine group .

- In Vitro Microsomal Assays : Assess metabolic stability in liver microsomes .

What in vitro and in vivo models are appropriate for assessing its anticancer and anticonvulsant potential?

Advanced Research Question

Anticancer Evaluation :

Q. Anticonvulsant Evaluation :

- In Vitro :

- GABA receptor binding assays to identify modulation .

- In Vivo :

- Pentylenetetrazole (PTZ)-induced seizure models in rodents .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Advanced Research Question

Key SAR Insights :

- Quinazolinone Core : Modifications at C-2/C-6 (e.g., electron-withdrawing groups) enhance kinase inhibition .

- Piperidine-Pyridazine Linker : Increasing linker flexibility improves binding to conformational epitopes .

- Methyl Substitution : The 6-methyl group on pyridazine reduces off-target interactions .

Q. Methodology :

- Analog Synthesis : Systematically vary substituents (e.g., replace methyl with halogens) .

- Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to EGFR or GABA receptors .

What are the critical considerations for ensuring reproducibility in pharmacological assays?

Advanced Research Question

Best Practices :

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity and anticonvulsant assays .

- Positive Controls : Include reference compounds (e.g., doxorubicin for anticancer assays; diazepam for anticonvulsant tests) .

- Data Transparency : Report IC₅₀/EC₅₀ values with confidence intervals and replicate numbers (n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.